(S)-6,8-Difluorochroman-4-amine
Overview
Description
(S)-6,8-Difluorochroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine atoms at the 6 and 8 positions enhances the compound’s stability and bioavailability, making it a valuable molecule in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,8-Difluorochroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Fluorination: Using continuous flow reactors to ensure efficient and controlled fluorination.
Chiral Resolution: Employing chiral catalysts or chromatography techniques to obtain the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
(S)-6,8-Difluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6,8-Difluorochroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission.
Pathways Involved: It can modulate pathways related to neurotransmitter release and uptake, potentially influencing neurological functions.
Comparison with Similar Compounds
6,8-Difluorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine.
6,8-Difluorochroman-4-carboxylic acid: Contains a carboxyl group at the 4 position.
Uniqueness:
Enhanced Stability: The presence of fluorine atoms increases the compound’s stability.
Bioavailability: The specific arrangement of functional groups enhances its bioavailability compared to similar compounds.
Properties
IUPAC Name |
(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGFYDHFRNAMR-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.